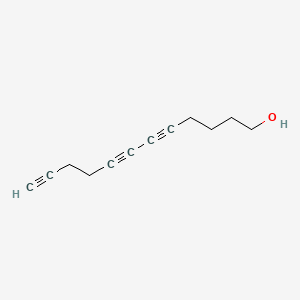

5,7,11-Dodecatriyn-1-ol

Description

Overview of Polyynes and Polyynols in Organic Chemistry Research

Polyynes are a class of organic compounds characterized by the presence of multiple carbon-carbon triple bonds. ucalgary.ca When a hydroxyl (-OH) group is also present in the molecule, the compound is classified as a polyynol. These molecules are of significant interest in organic chemistry due to their rigid, linear structures and unique electronic properties, which make them promising candidates for molecular nanotechnology. wikipedia.org The presence of multiple triple bonds imparts a high degree of reactivity, making them valuable intermediates in the synthesis of more complex molecules. ontosight.ai Research into polyynes dates back to 1869, with the first reported synthesis by Carl Andreas Glaser. wikipedia.org

Naturally occurring polyynes are found in a variety of organisms, including plants, fungi, and microorganisms, where they can function as pigments, flavorings, or chemical defense agents. wikipedia.orgroutledge.com Some have even been investigated for their potential biomedical applications. routledge.com

Significance of 5,7,11-Dodecatriyn-1-ol in Contemporary Chemical Synthesis and Materials Science Studies

Within the broader class of polyynols, this compound has emerged as a compound of interest in modern chemical research. Its specific arrangement of three non-conjugated triple bonds within a twelve-carbon chain, coupled with a terminal hydroxyl group, offers a unique platform for further chemical modification. ontosight.ai This structure makes it a valuable building block in the synthesis of more intricate molecules for various applications, including the development of novel drugs and agrochemicals. ontosight.ai

In the field of materials science, the distinctive structure of this compound makes it a candidate for the creation of new materials with tailored optical, electrical, or mechanical properties. ontosight.ai The rigid, rod-like nature of the polyyne backbone can be exploited to create highly ordered molecular assemblies, which are of interest for applications in molecular electronics and advanced polymers.

Historical Development of Research on Dodecatriynol Derivatives

While specific historical milestones for this compound itself are not extensively documented in readily available literature, the broader history of polyyne and its derivatives provides context. The study of polyynes has seen significant advancements since the initial synthesis in the 19th century. wikipedia.org Early research focused on their isolation from natural sources and the elucidation of their structures.

The development of new synthetic methodologies, such as the Glaser coupling and its variations, has enabled chemists to create a wide array of polyyne and polyynol derivatives with varying chain lengths and functional groups. researchgate.net More recent breakthroughs include the synthesis of extremely long polyyne chains, stabilized within rotaxanes, which has allowed for a deeper understanding of the properties of these one-dimensional carbon chains. ox.ac.uk This ongoing research into the synthesis and properties of complex polyynes provides the foundation for the current and future study of specific derivatives like this compound.

Structural Features and Nomenclature Precision for this compound

The systematic name "this compound" precisely describes the molecule's structure according to IUPAC nomenclature rules for polyynes. ucalgary.ca Let's break down the name:

Dodeca- : Indicates a twelve-carbon chain.

-triyn- : Signifies the presence of three carbon-carbon triple bonds. ucalgary.ca

5,7,11- : These numbers, or locants, specify the starting positions of the three triple bonds along the carbon chain.

-1-ol : Denotes a hydroxyl (-OH) group located at the first carbon atom.

The molecular formula for this compound is C₁₂H₁₄O, and it has a molecular weight of approximately 174.24 g/mol . chemicalbook.comepa.gov The structure consists of a flexible alkyl chain segment followed by the more rigid portion containing the three alkyne functionalities. The terminal hydroxyl group provides a site for further chemical reactions and influences the compound's polarity and solubility. ontosight.ai

| Property | Value |

| Molecular Formula | C₁₂H₁₄O |

| Molecular Weight | 174.24 g/mol |

Structure

2D Structure

3D Structure

Properties

CAS No. |

76379-66-3 |

|---|---|

Molecular Formula |

C12H14O |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

dodeca-5,7,11-triyn-1-ol |

InChI |

InChI=1S/C12H14O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h1,13H,3-4,9-12H2 |

InChI Key |

TWBPLYADCPQACM-UHFFFAOYSA-N |

SMILES |

C#CCCC#CC#CCCCCO |

Canonical SMILES |

C#CCCC#CC#CCCCCO |

Other CAS No. |

76379-66-3 |

Synonyms |

5,7,11-dodecatriyn-1-ol DODECTO |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies of 5,7,11 Dodecatriyn 1 Ol

Reactions Involving the Terminal Hydroxyl Group

The primary alcohol functionality of 5,7,11-dodecatriyn-1-ol is a key site for derivatization, allowing for the introduction of various functional groups through well-established protocols without affecting the alkyne moieties under controlled conditions.

The terminal hydroxyl group readily undergoes esterification and etherification reactions, which are fundamental transformations in organic synthesis for protecting the alcohol or for linking the molecule to other substrates.

Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) to form an ester. These reactions are typically catalyzed by an acid or a base. The resulting esters can serve as protected forms of the alcohol or can introduce new functionalities into the molecule.

Etherification , most commonly achieved through methods like the Williamson ether synthesis, involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide, forming an ether linkage. This transformation is valuable for creating stable, chemically resistant linkages.

Table 1: General Protocols for Hydroxyl Group Modification

| Transformation | Reagents | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Esterification | Carboxylic Acid (R-COOH) | Acid (e.g., H₂SO₄), Heat | Ester (R-CO-O-R') |

| Esterification | Acyl Chloride (R-COCl) | Base (e.g., Pyridine) | Ester (R-CO-O-R') |

| Etherification | Alkyl Halide (R-X) | Strong Base (e.g., NaH) | Ether (R-O-R') |

Where R' represents the 5,7,11-dodecatriynyl group.

The reaction of the terminal hydroxyl group of this compound with isocyanates (R-N=C=O) produces urethane (B1682113) (or carbamate) linkages. This reaction is highly efficient and typically proceeds without the need for a catalyst, although one may be used to increase the reaction rate. The resulting molecule, a triynyl urethane, is a multifunctional monomer. The presence of the three alkyne groups provides multiple sites for subsequent polymerization or cross-linking reactions, such as cycloaddition or coupling reactions, making this compound a valuable precursor for creating advanced polymers and networked materials.

Transformations of the Alkyne Moieties

The three non-conjugated alkyne groups are the defining features of this compound, offering a rich platform for chemical modifications. These triple bonds can undergo a variety of transformations, including reduction, cycloaddition, and metal-catalyzed functionalization.

The alkyne groups can be selectively or fully reduced to alkenes or alkanes, respectively, depending on the chosen reagents and reaction conditions.

Complete Hydrogenation: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with a hydrogen atmosphere leads to the complete saturation of all three triple bonds, converting this compound into dodecan-1-ol.

Partial Reduction to cis-Alkenes: The use of a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline), facilitates the syn-addition of hydrogen across the triple bonds, yielding the corresponding (Z,Z,Z)-dodecatrien-1-ol.

Partial Reduction to trans-Alkenes: A dissolving metal reduction, typically using sodium in liquid ammonia (B1221849) (Na/NH₃), results in the anti-addition of hydrogen, producing the (E,E,E)-dodecatrien-1-ol.

Table 2: Hydrogenation and Reduction Outcomes for Alkyne Moieties

| Reaction Type | Reagents/Catalyst | Stereochemistry | Product |

|---|---|---|---|

| Complete Hydrogenation | H₂, Pd/C | N/A | Dodecan-1-ol |

| Partial Hydrogenation | H₂, Lindlar's Catalyst | cis (Z) | Dodeca-5,7,11-trien-1-ol |

| Dissolving Metal Reduction | Na, NH₃(l) | trans (E) | Dodeca-5,7,11-trien-1-ol |

Cycloaddition reactions provide a powerful method for constructing cyclic structures from acyclic precursors. The alkyne groups in this compound can serve as reactive components in several key cycloaddition processes.

Diels-Alder Reaction: In a Diels-Alder reaction, an alkyne can function as a "dienophile" in a [4+2] cycloaddition with a conjugated diene. wikipedia.orgsigmaaldrich.com This reaction forms a six-membered ring containing a double bond. For this compound, this transformation offers a pathway to synthesize complex architectures where cyclic moieties are appended along the twelve-carbon chain.

Click Chemistry: The term "click chemistry" refers to reactions that are high-yielding, modular, and simple to perform. wikipedia.org The most prominent example is the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne to form a 1,2,3-triazole ring. organic-chemistry.org This reaction is particularly useful for linking molecules together. The alkyne moieties of this compound are excellent substrates for this transformation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly reliable and widely used reaction, catalyzed by a copper(I) source, exclusively produces the 1,4-disubstituted triazole regioisomer. organic-chemistry.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast, using a ruthenium catalyst like [Cp*RuCl] directs the reaction to yield the 1,5-disubstituted triazole regioisomer. organic-chemistry.orgmdpi.com This complementary regioselectivity provides enhanced synthetic control. mdpi.com

Table 3: Comparison of Catalyzed Azide-Alkyne Cycloaddition Reactions

| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |

|---|---|---|

| Catalyst | Copper(I) | Ruthenium(II) (e.g., Cp*RuCl) |

| Product | 1,4-disubstituted 1,2,3-triazole | 1,5-disubstituted 1,2,3-triazole |

| Substrate Scope | Primarily terminal alkynes | Terminal and internal alkynes |

| Reference | organic-chemistry.org | mdpi.com |

Beyond hydrogenation and cycloaddition, the alkyne groups are susceptible to a vast range of functionalization reactions catalyzed by transition metals. chemrxiv.org These metals, including palladium, copper, gold, iron, and cobalt, can activate the C-C triple bond, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.orgnih.govmdpi.com Such transformations include:

Coupling Reactions: Reactions like the Sonogashira, Heck, and Suzuki couplings, while typically performed on haloalkynes or terminal alkynes, exemplify the power of metal catalysis to form C-C bonds.

Cyclization and Annulation: Metal catalysts can mediate the cyclization of the alkyne-containing chain with other functional groups or external reagents to construct complex carbocyclic and heterocyclic ring systems. rsc.orgnih.gov

Dicarbofunctionalization: This process involves the addition of two new carbon-based groups across the triple bond in a single step, often with high stereoselectivity, providing rapid access to complex substituted alkenes. researchgate.net

These metal-catalyzed strategies are central to modern organic synthesis and allow a molecule like this compound to be elaborated into significantly more complex structures. chemrxiv.org

Formation of Conjugated Polyacetylene Systems from this compound Derivatives

There is currently no available scientific literature detailing the formation of conjugated polyacetylene systems using this compound or its derivatives as starting materials. General methodologies for the synthesis of polyacetylenes, such as oxidative coupling reactions of terminal alkynes, are well-established. These reactions typically employ catalysts like copper or palladium salts in the presence of an oxidant. In theory, the terminal alkyne of a protected derivative of this compound could be subjected to such conditions to yield dimers or higher oligomers, thereby extending the conjugated system.

Table 1: Potential Coupling Reactions for Extending Polyacetylene Chains

| Coupling Reaction | Reactants | Catalyst/Reagents | Expected Product Type |

| Glaser Coupling | Terminal Alkyne | Cu(I) salt, Base, O₂ | Symmetrical Diyne |

| Hay Coupling | Terminal Alkyne | Cu(I) salt, TMEDA, O₂ | Symmetrical Diyne |

| Cadiot-Chodkiewicz Coupling | Terminal Alkyne, 1-Bromoalkyne | Cu(I) salt, Base | Unsymmetrical Diyne |

Note: This table represents theoretical applications of common coupling reactions to a terminal alkyne like that in this compound. No specific examples with this compound have been reported.

Synthesis of Analogues and Homologs of this compound for Structure-Activity Relationship Studies

The synthesis of analogues and homologs of a lead compound is a cornerstone of medicinal chemistry, aimed at elucidating structure-activity relationships (SAR). This involves systematically modifying the structure of the parent molecule to understand how these changes affect its biological activity. For this compound, potential modifications could include:

Varying the chain length: Synthesizing shorter or longer carbon chain homologs to assess the impact of lipophilicity and spatial arrangement.

Modifying the hydroxyl group: Esterification, etherification, or replacement with other functional groups (e.g., amines, thiols) to probe the importance of the hydroxyl moiety for any potential biological interactions.

Altering the alkyne positions: Synthesizing isomers with different arrangements of the triple bonds to understand the role of the specific conjugation pattern.

Introducing substituents: Adding various groups at different positions on the carbon chain.

Despite these theoretical possibilities, there are no published reports on the synthesis of such analogues or homologs of this compound for the purpose of conducting SAR studies. Research in this specific area remains to be documented.

Table 2: Hypothetical Analogues of this compound for SAR Studies

| Analogue Type | Structural Modification | Rationale for Synthesis |

| Homolog | Change in carbon chain length (e.g., C10, C14) | Investigate effect of lipophilicity |

| Ester Derivative | R-C(=O)O-(CH₂)₄-C≡C-C≡C-(CH₂)₃-C≡CH | Study influence of hydroxyl group modification |

| Isomer | Altered position of triple bonds | Determine importance of conjugation pattern |

Natural Occurrence and Biosynthetic Pathway Investigations of 5,7,11 Dodecatriyn 1 Ol

Identification of Natural Sources and Organisms Containing Polyynols

Polyacetylenic natural products are widely distributed in nature, having been identified in plants, fungi, and marine organisms. mdpi.com In higher plants, they are particularly characteristic of the Apiaceae (carrot family), Araliaceae (ginseng family), and Asteraceae (sunflower family) families. mdpi.com Fungi, especially from the phylum Basidiomycota, are also known to produce a diverse array of polyacetylenes. Furthermore, marine sponges of the genus Petrosia are a rich source of these compounds. nih.govnih.gov

While the specific organism that produces 5,7,11-dodecatriyn-1-ol is not definitively documented in available literature, the structural features of this C12 polyacetylene suggest it could originate from fungal or marine sources, which are known to produce shorter-chain polyacetylenes. For instance, various C10 and C12 polyacetylenes have been isolated from fungi and marine sponges. nih.govmdpi.com

Table 1: Examples of Natural Sources of Polyynols

| Biological Source | Organism (Example) | Compound Class/Example | Reference |

| Plants (Asteraceae) | Dendropanax morbifera | (9Z,16S)-16-hydroxy-9,17-octadecadiene-12,14-diynoic acid | researchgate.net |

| Plants (Apiaceae) | Daucus carota (Carrot) | Falcarindiol, Falcarinol | plantae.org |

| Fungi (Xylariaceae) | Xylaria sp. | Xylarisides A-C (C10 polyacetylene glycosides) | mdpi.com |

| Marine Sponges | Petrosia sp. | Polyacetylenic alcohols | nih.gov |

Isolation and Purification Methodologies from Biological Matrices

The isolation and purification of polyynols from biological sources are challenging due to their chemical instability; they are often sensitive to light, heat, and oxygen. The general procedure involves extraction from the source material followed by chromatographic separation.

Initial extraction is typically performed using organic solvents of increasing polarity, such as hexane, ethyl acetate (B1210297), and methanol (B129727), to obtain a crude extract. mdpi.com This extract is then subjected to various chromatographic techniques to separate the polyacetylene constituents. Column chromatography using silica (B1680970) gel or other stationary phases is a common first step for fractionation. mdpi.com

For the purification of specific polyynols, High-Performance Liquid Chromatography (HPLC) is the most widely used method. researchgate.net Reversed-phase columns (e.g., C18) with mobile phases consisting of mixtures of water and organic solvents like methanol or acetonitrile (B52724) are frequently employed. mdpi.com High-Speed Counter-Current Chromatography (HSCCC) has also proven to be an effective technique for the preparative isolation of polyacetylenes, offering the advantage of avoiding solid stationary phases which can cause degradation of sensitive compounds.

Table 2: Common Chromatographic Techniques for Polyynol Isolation

| Technique | Stationary Phase/System | Mobile Phase (Example) | Application |

| Column Chromatography | Silica Gel, MCI Gel | Hexane/Ethyl Acetate, Methanol/Water | Initial Fractionation |

| High-Performance Liquid Chromatography (HPLC) | C18, C8 | Methanol/Water, Acetonitrile/Water | Purification of Pure Compounds |

| High-Speed Counter-Current Chromatography (HSCCC) | Two-phase solvent system | Hexane/Ethyl Acetate/Methanol/Water | Preparative-scale Isolation |

Postulated Biosynthetic Pathways for this compound

The biosynthesis of polyacetylenes is believed to originate from fatty acid and polyketide precursors. mdpi.com Isotopic tracer studies have been fundamental in establishing these pathways. mdpi.com For most plant-derived polyacetylenes, the pathway begins with common fatty acids such as oleic acid (a C18 fatty acid).

The key enzymatic reactions in polyacetylene biosynthesis are desaturations, which introduce double and triple bonds into the fatty acid chain. These reactions are catalyzed by a family of enzymes known as fatty acid desaturases (FADs). nih.gov A specific type of FAD, known as an acetylenase, is responsible for the conversion of a double bond into a triple bond. mdpi.com These enzymes are often divergent forms of the well-characterized Δ12 oleate (B1233923) desaturase (FAD2). plantae.org

The formation of the conjugated triple bonds found in many polyacetylenes is thought to occur through a series of sequential desaturation and acetylenation steps. For a C12 compound like this compound, the biosynthetic pathway would likely involve chain-shortening of a longer-chain polyacetylenic precursor.

The primary precursor for the majority of plant polyacetylenes is oleic acid (C18:1). mdpi.com Through the action of a Δ12-desaturase, oleic acid is converted to linoleic acid (C18:2). nih.gov Subsequent action of an acetylenase on linoleic acid forms crepenynic acid, which is a key intermediate in the biosynthesis of many polyacetylenes. mdpi.com

From crepenynic acid, a variety of modifications can occur, including further desaturations, hydroxylations, and chain shortening, leading to the vast diversity of naturally occurring polyacetylenes. The biosynthesis of a C12 polyacetylene like this compound would likely involve the β-oxidation of a C18 polyacetylenic fatty acid, which would shorten the carbon chain by two-carbon units at a time.

Isotopic Labeling Studies in Biosynthetic Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors in a biosynthetic pathway. mdpi.com In the context of polyacetylene biosynthesis, studies have utilized precursors labeled with stable isotopes, such as ¹³C, or radioactive isotopes, like ¹⁴C.

By feeding an organism with a labeled precursor (e.g., ¹³C-labeled acetate or oleic acid) and then analyzing the resulting polyacetylenes using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), researchers can determine which carbon atoms in the final product are derived from the precursor. This information is crucial for mapping the sequence of reactions in the biosynthetic pathway. While specific isotopic labeling studies on this compound have not been found, the general principles derived from studies on other polyacetylenes would be applicable.

Ecological Roles and Distribution of Polyynols in Nature

Polyacetylenes often play important ecological roles for the organisms that produce them. In plants, many polyacetylenes function as phytoalexins, which are antimicrobial compounds that are produced in response to pathogen attack. plantae.org Their accumulation at the site of infection can inhibit the growth of invading fungi and bacteria.

Polyacetylenes can also act as deterrents to herbivores due to their toxicity and bitter taste. This antifeedant activity helps to protect the plant from being eaten. The distribution of polyynols in nature is widespread but taxonomically patterned. As mentioned earlier, they are particularly abundant in the plant families Asteraceae, Apiaceae, and Araliaceae, as well as in certain groups of fungi and marine sponges. The specific ecological role of this compound is unknown, but it is plausible that it serves a defensive function for its producing organism, consistent with the known roles of other polyacetylenes.

Advanced Spectroscopic and Analytical Characterization Approaches for 5,7,11 Dodecatriyn 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 5,7,11-dodecatriyn-1-ol, both ¹H and ¹³C NMR would provide critical data for structural verification.

In ¹H NMR, the terminal alkyne proton (H-12) is expected to resonate in a characteristic region around 2 ppm. openochem.org The protons on the carbon adjacent to the hydroxyl group (H-1) would appear as a triplet, significantly downfield due to the deshielding effect of the oxygen atom. The remaining methylene (B1212753) protons along the aliphatic chain would exhibit complex splitting patterns due to coupling with adjacent protons.

In ¹³C NMR, the sp-hybridized carbons of the three alkyne groups are the most diagnostic, resonating in the 65-100 ppm range. openochem.org The carbon bearing the hydroxyl group (C-1) would be found around 60-65 ppm, while the other aliphatic carbons would appear further upfield. The terminal alkyne carbons have distinct chemical shifts, with the protonated carbon (C-12) being more shielded than the internal one (C-11). openochem.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Features |

| 1 | ~3.6 (t) | ~62 | Adjacent to -OH group |

| 2 | ~1.6 (p) | ~32 | Aliphatic CH₂ |

| 3 | ~1.5 (p) | ~25 | Aliphatic CH₂ |

| 4 | ~2.2 (t) | ~18 | Propargylic CH₂ |

| 5 | - | ~75 | Internal alkyne carbon |

| 6 | - | ~66 | Internal alkyne carbon |

| 7 | - | ~68 | Internal alkyne carbon |

| 8 | ~2.3 (t) | ~19 | Propargylic CH₂ |

| 9 | ~1.7 (p) | ~28 | Aliphatic CH₂ |

| 10 | ~2.2 (dt) | ~18 | Propargylic CH₂ |

| 11 | - | ~84 | Internal alkyne carbon (C≡CH) |

| 12 | ~2.0 (t) | ~69 | Terminal alkyne carbon (≡CH) |

Note: Predicted values are estimates based on typical chemical shifts for similar functional groups. Actual experimental values may vary. (t = triplet, p = pentet, dt = doublet of triplets).

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously determining the elemental formula of this compound. By measuring the mass with high precision (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The exact mass of the [M+H]⁺ ion, for example, would be compared against a calculated value to confirm the formula C₁₂H₁₄O.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Adduct | Calculated Exact Mass (Da) | Monoisotopic Mass (Da) |

| C₁₂H₁₄O | [M]⁺ | 174.10446 | 174.10446 uni.lu |

| C₁₂H₁₄O | [M+H]⁺ | 175.11174 | - |

| C₁₂H₁₄O | [M+Na]⁺ | 197.09368 | - |

| C₁₂H₁₄O | [M+K]⁺ | 213.06762 | - |

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would reveal characteristic cleavage patterns. For polyynes, fragmentation can be complex, but common losses would include water (H₂O) from the alcohol group and cleavage along the aliphatic chain. Studies on similar end-group-protected polyynes show that fragmentation patterns can be influenced by the laser energy used in techniques like Laser Desorption Ionization (LDI). acs.org

Ion Mobility Spectrometry (IMS), often coupled with mass spectrometry (IMS-MS), separates ions in the gas phase based on their size, shape, and charge. wikipedia.orgwikipedia.org This technique provides an additional dimension of separation and characterization through the measurement of the ion's rotationally averaged collision cross section (CCS). The CCS is a physicochemical property that reflects the three-dimensional structure of the ion. nih.gov

While experimental CCS values require measurement, predictive models based on machine learning and molecular descriptors can provide theoretical values. nih.govmdpi.com These predicted values can aid in the tentative identification of compounds in complex mixtures before authentic standards are available. For this compound, CCS values have been predicted for various adducts. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 175.11174 | 159.7 |

| [M+Na]⁺ | 197.09368 | 167.5 |

| [M-H]⁻ | 173.09718 | 162.1 |

| [M+NH₄]⁺ | 192.13828 | 167.9 |

| [M+H-H₂O]⁺ | 157.10172 | 148.5 |

Source: Predicted values from PubChem, calculated using CCSbase. uni.lu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

In the IR spectrum of this compound, a strong, broad absorption band would be expected in the range of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-O stretch would appear in the 1050-1260 cm⁻¹ region. The terminal alkyne C-H stretch would produce a sharp, characteristic peak around 3300 cm⁻¹. The C≡C triple bond stretches would be observed in the 2100-2260 cm⁻¹ region. For the internal, conjugated diyne system, the C≡C stretching vibrations may be weak or absent in the IR spectrum due to the symmetry of the bonds, but they are often strong in the Raman spectrum.

Raman spectroscopy is particularly sensitive to non-polar bonds and is an excellent complementary technique. researchgate.net The C≡C stretching vibrations of the conjugated diyne system in this compound would be expected to produce strong signals in the Raman spectrum, providing clear evidence for the polyacetylene backbone. wikipedia.orgacs.org

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| Alcohol (-OH) | O-H stretch | 3200-3600 | Weak | Strong, Broad (IR) |

| Terminal Alkyne (≡C-H) | C-H stretch | ~3300 | Moderate | Strong, Sharp (IR) |

| Alkyne (-C≡C-) | C≡C stretch | 2100-2260 | 2100-2260 | Weak/Medium (IR), Strong (Raman) |

| Alkane (-CH₂) | C-H stretch | 2850-2960 | 2850-2960 | Strong |

| Alcohol (-C-O) | C-O stretch | 1050-1260 | Weak | Moderate |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, and it is particularly useful for analyzing compounds with conjugated π-systems. The conjugated diyne moiety (C≡C-C≡C) in this compound constitutes a chromophore that absorbs UV radiation.

This absorption corresponds to a π→π* electronic transition. The wavelength of maximum absorbance (λmax) is sensitive to the length of the conjugated system; longer conjugated systems absorb at longer wavelengths. libretexts.orgrutgers.edu While an isolated alkyne absorbs in the far UV, the conjugation of the two triple bonds in this compound would shift the λmax to a longer wavelength, likely in the 200-300 nm range. researchgate.net The resulting spectrum typically shows broad absorption bands rather than sharp lines. libretexts.org

Chromatographic Methods for Purity Assessment and Separation (e.g., GC-MS, LC-MS)

Chromatographic techniques are essential for separating this compound from reaction byproducts, starting materials, or isomers, thereby assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its predicted boiling point, this compound could potentially be analyzed by GC-MS. chemicalbook.com In this technique, the compound is vaporized and passed through a capillary column where it is separated based on its boiling point and interactions with the column's stationary phase. The separated components then enter a mass spectrometer for detection and identification. This method is highly effective for analyzing volatile and thermally stable compounds and can provide both retention time and mass spectral data for purity assessment. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. nih.govimpactanalytical.com For this compound, reversed-phase HPLC (a common form of LC) would separate compounds based on their polarity. The alcohol would be eluted from the column using a mobile phase, such as a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Coupling the LC to a mass spectrometer allows for the confirmation of the molecular weight of the eluting compound, providing a high degree of confidence in peak identification and purity assessment. epa.gov

Table 5: Illustrative Chromatographic Parameters for Analysis

| Technique | Column Type | Typical Mobile/Carrier Gas | Detection Method | Primary Application |

| GC-MS | Fused silica (B1680970) capillary (e.g., DB-5ms) | Helium | Mass Spectrometry (EI) | Purity assessment, separation of volatile impurities |

| LC-MS | Reversed-phase (e.g., C18) | Water/Acetonitrile gradient | Mass Spectrometry (ESI) | Purity assessment, separation of non-volatile impurities and isomers |

Computational and Theoretical Studies on 5,7,11 Dodecatriyn 1 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These calculations solve approximations of the Schrödinger equation to provide insights into molecular structure, stability, and reactivity. For 5,7,11-Dodecatriyn-1-ol, methods like Density Functional Theory (DFT) are particularly useful for balancing computational cost and accuracy.

Detailed research findings from such calculations would typically involve the determination of the molecule's optimized geometry, including bond lengths and angles. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also critical. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for predicting how the molecule will interact with other chemical species. For this compound, the oxygen atom of the hydroxyl group and the π-systems of the triple bonds would be areas of significant interest.

Table 1: Hypothetical Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 1.9 D |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. rsc.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. For a flexible molecule like this compound, MD is essential for exploring its conformational landscape.

The long carbon chain of this compound can adopt numerous conformations, and MD simulations can identify the most stable (lowest energy) ones. This is achieved by simulating the molecule's behavior in a virtual environment, often including a solvent like water to mimic realistic conditions, over a period of nanoseconds or even microseconds. The simulations track the trajectory of each atom, allowing for the analysis of how the molecule folds and flexes.

Key findings from MD simulations would include the identification of predominant conformers and the energetic barriers between them. This information is vital for understanding how the molecule's shape influences its physical properties and biological activity. For instance, the accessibility of the hydroxyl group for hydrogen bonding could be highly dependent on the molecule's conformation.

Table 2: Hypothetical Major Conformers of this compound and Their Relative Energies

| Conformer | Dihedral Angle (C4-C5-C6-C7) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 178° | 0.0 | 65 |

| 2 | 65° | 1.2 | 25 |

| 3 | -70° | 1.8 | 10 |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can then be used to interpret experimental spectra. For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Theoretical IR spectra can be calculated from the vibrational frequencies of the molecule's bonds, determined through quantum chemical methods. These predicted spectra can help in assigning the peaks in an experimental IR spectrum to specific vibrational modes, such as the O-H stretch of the alcohol group or the C≡C stretches of the alkyne functionalities.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These predictions are invaluable for assigning signals in experimental NMR spectra and confirming the molecule's structure. UV-Vis absorption spectra, which provide information about electronic transitions, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov For a polyyne like this compound, the position of the main absorption peak (λmax) is of particular interest as it relates to the extent of conjugation in the molecule.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

| IR: O-H Stretch (cm⁻¹) | 3650 | 3630 |

| IR: C≡C Stretch (cm⁻¹) | 2230 | 2215 |

| ¹³C NMR: C1 (-CH₂OH) (ppm) | 62.5 | 61.8 |

| UV-Vis: λmax (nm) | 255 | 258 |

Note: The data in this table is hypothetical and for illustrative purposes.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can provide detailed insights into the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, a number of reactions could be of interest, such as its oxidation, reduction, or participation in coupling reactions.

By mapping the potential energy surface of a reaction, computational chemists can trace the lowest energy path from reactants to products. This path includes any intermediate species and the transition states that connect them. The calculated activation energy for a given reaction pathway can help to predict its feasibility and rate. For example, the mechanism of the oxidation of the primary alcohol group to an aldehyde or carboxylic acid could be investigated. Computational studies on similar unsaturated alcohols have explored reaction pathways initiated by radicals. mdpi.com

These computational investigations can also explain the regioselectivity and stereoselectivity of reactions. For this compound, with its multiple reactive sites, understanding which part of the molecule is most likely to react under specific conditions is a key piece of information that can be obtained through computational modeling.

Structure-Property Relationship Predictions Using Computational Chemistry

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. nih.govnih.govresearchgate.net These models are developed by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to find a relationship between these descriptors and an experimentally measured property.

For this compound, QSPR models could be used to predict properties such as its boiling point, solubility, or chromatographic retention time based on its structural features. The first step in a QSPR study is the calculation of a wide range of molecular descriptors, which can be categorized as constitutional, topological, geometric, or electronic.

Once a statistically significant QSPR model is developed and validated, it can be used to predict the properties of new, untested molecules. For a class of compounds like polyyne alcohols, a QSPR model could be a valuable tool for screening candidates for specific applications without the need for extensive experimental work.

Table 4: Hypothetical Molecular Descriptors for this compound Used in QSPR Modeling

| Descriptor Type | Descriptor Name | Calculated Value |

| Constitutional | Molecular Weight | 176.24 g/mol |

| Topological | Wiener Index | 1024 |

| Geometric | Molecular Surface Area | 210.5 Ų |

| Electronic | Polarizability | 22.8 ų |

Note: The data in this table is hypothetical and for illustrative purposes.

Investigation of Biological System Interactions of 5,7,11 Dodecatriyn 1 Ol in Pre Clinical Models

Methodologies for in vitro Biological Screening Assays (e.g., enzyme inhibition, cellular activity)

The initial assessment of the biological activity of 5,7,11-Dodecatriyn-1-ol involves a variety of in vitro screening assays. These assays are designed to determine the compound's effects on specific enzymes and its broader impact on cellular functions.

Standard enzyme inhibition assays are employed to identify specific molecular targets. For acetylenic compounds like this compound, these assays are particularly relevant for enzymes such as oxygenases and ligases. nih.gov The general approach involves incubating the enzyme with its substrate and varying concentrations of the test compound. The rate of the enzymatic reaction is then measured, often through spectrophotometric or fluorometric methods that detect changes in substrate or product concentration over time. nih.gov

Cellular activity assays provide a broader understanding of the compound's effects on whole cells. Cytotoxicity can be assessed using assays that measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells. researchgate.net Cell viability can be quantified through various methods, including those that measure metabolic activity or cell membrane integrity. For compounds with potential neurotoxic effects, in vitro models using neuronal cell lines are utilized to screen for adverse effects on the nervous system.

The following table outlines common in vitro assays applicable to the study of this compound:

| Assay Type | Purpose | Example Methodologies |

| Enzyme Inhibition | To identify specific molecular targets and mechanisms of action. | Spectrophotometric or fluorometric assays measuring the activity of enzymes like oxygenases and ligases in the presence of the compound. nih.govnih.gov |

| Cellular Viability | To determine the concentration at which the compound becomes toxic to cells. | LDH release assay, MTT assay, Trypan blue exclusion assay. researchgate.net |

| Cytotoxicity | To assess the degree to which the compound is toxic to cells. | Measurement of biomarkers of cell death, such as caspase activation. |

| Neurotoxicity Screening | To evaluate potential adverse effects on neuronal cells. | Assays using neuronal cell cultures to assess cell morphology, viability, and function. |

Approaches for Assessing Biological Interactions in Animal Models (e.g., acute, repeated-dose studies for mechanistic understanding)

Animal models provide a more complex biological system to study the effects of this compound. Both acute and repeated-dose toxicity studies are conducted to understand its potential target organs and mechanisms of toxicity. europa.eueuropa.eu

Acute toxicity studies involve the administration of a single high dose of the compound to determine its immediate effects and to establish the median lethal dose (LD50). In a study involving this compound, the oral LD50 was determined in rats.

Repeated-dose toxicity studies are crucial for understanding the effects of longer-term exposure. europa.eueuropa.eunih.gov These studies involve administering the compound daily for a specified period, such as 28 or 90 days. oecd.org Throughout the study, animals are monitored for clinical signs of toxicity, and at the end of the study, detailed pathological examinations are performed to identify any target organs of toxicity. europa.eueuropa.eu For neurotoxic compounds, specialized neurotoxicity studies in rodents may be conducted to further characterize the effects on the nervous system. oecd.org

The table below summarizes key parameters evaluated in animal toxicity studies of this compound:

| Study Type | Parameters Evaluated | Findings for this compound |

| Acute Oral Toxicity | Median Lethal Dose (LD50) | Oral LD50 of 0.25 ml/kg in rats. |

| Dermal Irritation | Primary Dermal Irritation Index (PDII) | Mild dermal irritant with a PDII of 1.7. |

| Dermal Sensitization | Guinea Pig Maximization Test | Found to be an extreme dermal sensitizer (B1316253). |

| Photosensitization | Assessment of skin reactions upon UV exposure | Not found to be a photosensitizer. |

| Mutagenicity | Ames Test | Not mutagenic in the Ames test. |

| Fetotoxicity | 2-week oral study in pregnant rats | Not found to be fetotoxic. |

| Neurotoxicity | Observation of neuromuscular signs and histopathology | Caused neuromuscular signs and bilateral necrosis of the medulla oblongata in female guinea pigs and rats. |

Pharmacokinetic and Metabolic Pathway Investigations in Non-Human Systems (excluding human data)

Pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. biotechfarm.co.il These studies typically involve administering the compound to animals, such as rats or mice, and then collecting blood and tissue samples at various time points to measure the concentration of the compound and its metabolites. umich.edu

The presence of alkyne groups in this compound may influence its metabolism. Acetylenic compounds can be metabolized by cytochrome P450 enzymes, which can lead to the formation of various oxidized metabolites. nih.gov The specific metabolic fate of this compound would need to be determined through dedicated in vivo and in vitro metabolism studies using liver microsomes or hepatocytes. umich.edu

The following table outlines the key pharmacokinetic parameters and metabolic pathways relevant to the study of this compound:

| Parameter/Pathway | Description | Relevance to this compound |

| Absorption | The process by which the compound enters the bloodstream. | Determines the bioavailability of the compound after oral administration. |

| Distribution | The reversible transfer of a compound from the blood to various tissues. | Understanding tissue distribution can help identify potential target organs for toxicity. |

| Metabolism | The chemical conversion of the compound into other molecules (metabolites). | Likely involves oxidation of the alcohol group and potential modification of the alkyne moieties, primarily by liver enzymes. nih.govnih.gov |

| Excretion | The removal of the compound and its metabolites from the body. | The route and rate of excretion are important for determining the compound's half-life. |

Mechanistic Studies of Cellular and Physiological Responses in Non-Human Organisms

Mechanistic studies aim to elucidate the specific molecular and cellular events that underlie the observed physiological responses to this compound. Given its observed neurotoxicity in animal models, a key focus of mechanistic studies would be on its effects on the nervous system.

The neurotoxic effects of certain chemicals can be attributed to various mechanisms, including interference with neurotransmitter systems, disruption of ion channel function, or induction of oxidative stress and apoptosis in neuronal cells. nih.gov For acetylenic compounds, potential mechanisms could involve interactions with specific receptors or enzymes within the central nervous system. nih.gov

At a cellular level, toxicity can be initiated by a variety of insults, including impaired mitochondrial function, alterations in cellular membranes, and oxidative stress. advinus.com The presence of multiple triple bonds in this compound may confer a high degree of reactivity, potentially leading to interactions with cellular macromolecules and disruption of normal cellular processes.

The table below outlines potential mechanisms of toxicity for this compound based on its chemical structure and observed effects:

| Potential Mechanism | Description | Relevance to this compound |

| Neurotransmitter System Interference | Alteration of the synthesis, release, or reuptake of neurotransmitters. | Could explain the observed neuromuscular signs in animal studies. |

| Mitochondrial Dysfunction | Impairment of the mitochondrial respiratory chain, leading to decreased ATP production and increased oxidative stress. | A common mechanism of cellular toxicity for many xenobiotics. nih.gov |

| Oxidative Stress | An imbalance between the production of reactive oxygen species and the cell's ability to detoxify them, leading to damage to cellular components. | The polyunsaturated nature of the molecule could make it susceptible to lipid peroxidation. |

| Direct Enzyme Inhibition | Covalent or non-covalent binding to and inhibition of critical enzymes. | Acetylenic groups can be reactive and may form adducts with proteins. nih.gov |

Comparative Biological Activity of this compound with Related Polyynols

Comparing the biological activity of this compound with structurally related polyynols can provide valuable insights into structure-activity relationships. A toxicology study that evaluated this compound also assessed a related compound, 5,7,11,13-Octadecatetrayne-1,18-diol. This comparison revealed significant differences in their toxicological profiles.

While this compound exhibited significant neurotoxicity, the related C18 polyynol did not produce these neurologic effects. This suggests that the specific chain length and the number and position of the alkyne groups are critical determinants of its neurotoxic potential. This compound was also found to be a more potent dermal sensitizer than the C18 diol.

The following table provides a comparative overview of the toxicological findings for this compound and a related polyynol:

| Parameter | This compound | 5,7,11,13-Octadecatetrayne-1,18-diol |

| Oral LD50 (rat) | 0.25 ml/kg | > 4 g/kg |

| Dermal Sensitization | Extreme | Moderate |

| Dermal Irritation (PDII) | 1.7 (mild) | 1.4 (mild) |

| Mutagenicity (Ames) | Not mutagenic | Not mutagenic |

| Neurotoxicity | Neuromuscular signs and bilateral necrosis of the medulla oblongata | No neurologic effects observed |

Polymerization and Material Science Applications of 5,7,11 Dodecatriyn 1 Ol and Its Analogs

Fabrication of Polyacetylenic Materials from Dodecatriynol Derivatives

The fabrication of polyacetylenic materials from 5,7,11-dodecatriyn-1-ol and similar long-chain diyne alcohols primarily relies on self-assembly and subsequent polymerization in the solid state. The amphiphilic nature of these molecules, possessing a hydrophilic alcohol head group and a hydrophobic hydrocarbon chain, facilitates their organization into well-ordered structures such as monolayers, bilayers, and vesicles.

One common technique involves the Langmuir-Blodgett method, where a monolayer of the dodecatriynol derivative is formed at the air-water interface and then transferred onto a solid substrate. This process allows for precise control over the molecular packing and orientation, which is crucial for successful solid-state polymerization. Another approach is the self-assembly of these molecules in solution to form vesicles or other supramolecular structures, which can then be polymerized.

The polymerization is typically initiated by external stimuli such as UV or gamma radiation. The diacetylene units within the pre-organized monomer assembly undergo a 1,4-addition reaction to form a conjugated polymer backbone of alternating double and triple bonds. The resulting polydiacetylene (PDA) films or nanostructures exhibit a characteristic blue or red color due to the extensive π-conjugation.

Investigation of Polymerization Mechanisms (e.g., Topochemical Polymerization)

The primary polymerization mechanism for this compound and its analogs in the solid state is topochemical polymerization. This type of reaction is governed by the spatial arrangement of the monomer molecules within the crystal lattice. For an efficient topochemical polymerization to occur, the diacetylene monomers must be packed in a specific orientation that allows the reacting moieties to approach each other with minimal atomic displacement.

The criteria for a reactive packing arrangement in diacetylenes, often referred to as Schmidt's criteria in the context of [2+2] cycloadditions, are also applicable here. The distance between adjacent diacetylene rods and their orientation with respect to the stacking axis are critical parameters. Intermolecular forces, particularly hydrogen bonding between the terminal alcohol groups of the dodecatriynol molecules, play a significant role in achieving the required molecular alignment for polymerization.

The polymerization process is initiated by the absorption of energy, typically from UV or gamma radiation, which creates reactive intermediates such as carbenes or diradicals. These reactive species then propagate through the crystal lattice, leading to the formation of long, highly ordered polymer chains. The reaction proceeds as a 1,4-addition across the conjugated diacetylene units, resulting in the characteristic ene-yne backbone of polydiacetylenes.

Thermochromic and Chromogenic Properties of Derived Polyacetylenes

A hallmark of polyacetylenes derived from dodecatriynol and its analogs is their remarkable thermochromic and chromogenic behavior. These materials exhibit a distinct color change in response to various external stimuli, including temperature (thermochromism), solvents (solvatochromism), and mechanical stress (mechanochromism). researchgate.net

The as-polymerized material typically appears blue or purple, corresponding to a planar, fully conjugated polymer backbone. This "blue phase" is characterized by a low-energy electronic absorption in the visible region. Upon exposure to an external stimulus, the polymer can undergo a conformational transition to a less ordered, "red phase." This transition involves a twisting of the polymer backbone, which reduces the effective conjugation length and results in a blue-shift of the absorption maximum. nih.gov

Thermochromism: When heated, the increased thermal energy causes disorder in the side chains, which in turn induces strain on the polymer backbone, leading to the blue-to-red color transition. iphy.ac.cnacs.org This process can be reversible or irreversible depending on the specific molecular structure and the surrounding matrix. acs.orgescholarship.org

Solvatochromism: Exposure to certain organic vapors or solvents can also induce a similar color change. researchgate.netnih.govrsc.org The solvent molecules can intercalate between the polymer side chains, disrupting their packing and causing a conformational change in the backbone. researchgate.net

Mechanochromism: Applying mechanical stress, such as pressure or shear force, can physically distort the polymer chains, leading to a visible color change. researchgate.netrsc.orgacs.org This property is of particular interest for developing stress-sensing materials. rsc.org

The following table summarizes the typical chromogenic responses of polydiacetylenes:

| Stimulus | Phenomenon | Color Transition | Underlying Mechanism |

| Heat | Thermochromism | Blue to Red | Increased side-chain disorder inducing backbone twisting. |

| Solvents | Solvatochromism | Blue to Red | Solvent intercalation disrupting side-chain packing. |

| Mechanical Stress | Mechanochromism | Blue to Red | Physical distortion of the polymer backbone. |

Advanced Material Characterization Techniques (e.g., X-ray Diffraction, Microscopy)

A variety of advanced analytical techniques are employed to characterize the structure and morphology of polyacetylenic materials derived from dodecatriynol derivatives at both the molecular and macroscopic levels.

X-ray Diffraction (XRD): Single-crystal and powder X-ray diffraction are powerful tools for determining the crystal structure of the monomer and the resulting polymer. acs.orgrsc.orgub.edu XRD provides crucial information about the molecular packing, lattice parameters, and the structural changes that occur during polymerization. acs.org For instance, the repeat distance in the polymer chain direction can be precisely measured, confirming the topochemical nature of the polymerization.

Microscopy Techniques:

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the polymerized films and to assess their quality and homogeneity. researchgate.netresearchgate.netpressbooks.pub It can reveal features such as microfibrils, cracks, or other defects in the material. researchgate.netpressbooks.pub

Atomic Force Microscopy (AFM): AFM provides high-resolution topographical images of the polymer surface at the nanoscale. researchgate.netnih.govacs.org It can be used to study the self-assembly of the monomers and the structure of the resulting polymer chains on a substrate. rsc.orgnih.gov High-resolution AFM can even resolve the molecular packing within the polymer layers. acs.org

These characterization techniques are essential for establishing the structure-property relationships that govern the performance of these materials in various applications.

Potential Applications in Sensors, Optics, and Smart Materials

The unique chromogenic properties of polyacetylenes derived from this compound and its analogs make them highly promising candidates for a variety of advanced applications.

Sensors: The dramatic and often reversible color change in response to external stimuli forms the basis for their use as sensors.

Temperature Sensors: The thermochromic properties can be utilized in temperature indicators and time-temperature history sensors.

Chemical Sensors: The solvatochromic response can be exploited for the detection of volatile organic compounds (VOCs) and other chemical analytes. researchgate.netrsc.org By incorporating these polymers into a matrix, sensor arrays can be fabricated for the "fingerprinting" of different vapors. researchgate.net

Biosensors: Functionalization of the polymer side chains with biological recognition elements allows for the development of biosensors that change color upon binding to a specific target molecule.

Optics: The highly conjugated nature of the polymer backbone gives rise to interesting nonlinear optical properties. These materials can exhibit large third-order optical nonlinearities, making them potentially useful for applications in optical switching and signal processing.

Smart Materials: The ability to respond to a variety of stimuli makes these polymers ideal components for "smart" materials and coatings.

Stress-Sensing Coatings: The mechanochromic properties can be used to create coatings that change color to indicate mechanical damage or stress.

Rewritable Media: In some cases, the color change can be reversed, opening up possibilities for use in rewritable optical data storage.

The versatility of these materials, stemming from the ability to tune their properties through chemical modification of the side chains, ensures their continued investigation for a wide range of innovative technological applications.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 5,7,11-Dodecatriyn-1-ol in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks, as acetylene derivatives like this compound may release hazardous fumes during reactions. Emergency protocols should align with CLP Regulation (EC) No. 1272/2008, including immediate rinsing for eye/skin contact and proper ventilation for spills .

Q. How can researchers verify the purity of this compound using spectroscopic methods?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, focusing on triple-bond signals (δ 60-100 ppm in ¹³C NMR). High-resolution mass spectrometry (HRMS) can validate molecular mass (e.g., expected m/z ~178.1 for C₁₂H₁₄O). Purity checks via HPLC with UV detection (λ ~210 nm for conjugated systems) are recommended .

Q. What are the optimal storage conditions to maintain compound stability?

- Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at -20°C to prevent oxidative degradation. Avoid proximity to strong acids/oxidizers, as polyacetylenic alcohols may undergo exothermic reactions. Stability under these conditions should be validated via periodic GC-MS analysis .

Advanced Research Questions

Q. How can the bioaccumulation potential of this compound be assessed in environmental studies?

- Methodological Answer : Use the octanol-water partition coefficient (log KOW). For similar compounds (log KOW ~5.4), bioaccumulation factors (BAFs) can be modeled using quantitative structure-activity relationships (QSARs). Experimental validation via aquatic toxicity tests (e.g., Daphnia magna exposure) is critical to assess chronic effects .

Q. What experimental designs are recommended for resolving contradictions in reported toxicity data?

- Methodological Answer : Conduct dose-response studies across multiple cell lines (e.g., HepG2 for hepatotoxicity) and species (e.g., zebrafish embryos). Cross-validate results using orthogonal assays (MTT for viability, comet for DNA damage). Meta-analysis of existing literature should follow PRISMA guidelines to identify methodological biases .

Q. How can soil mobility be quantified for ecological risk assessment?

- Methodological Answer : Determine the organic carbon adsorption coefficient (KOC) via batch equilibrium tests. For analogs with KOC ~3.71, column leaching experiments can simulate groundwater penetration. Pair with microbial degradation studies (e.g., OECD 307) to model half-life in agricultural soils .

Q. What strategies improve synthetic yields of this compound?

- Methodological Answer : Optimize Sonogashira coupling for triple-bond formation using Pd(PPh₃)₄/CuI catalysts in degassed THF. Protect the hydroxyl group with TBSCl before coupling, followed by TBAF deprotection. Monitor reaction progress via TLC (hexane:EtOAc 4:1) and isolate via flash chromatography .

Methodological Considerations

- Data Gaps : Existing studies lack PBT/vPvB (persistent, bioaccumulative, toxic) assessments for this compound. Researchers should prioritize in silico predictions (e.g., EPI Suite) followed by in vivo validations .

- Reproducibility : Document synthesis and characterization steps per Beilstein Journal guidelines, including raw spectral data in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.